1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
“1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . The compound has a molecular weight of 206.2 .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of β-ketonitriles with hydrazines . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical and Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the utility of pyrazole-4-carbaldehyde derivatives in the synthesis of novel compounds with potential biological activities. For example, Xu and Shi (2011) prepared a new pyrazole derivative to explore its crystal structure, providing insights into the molecular arrangements that could influence its reactivity and interaction with biological targets (Cunjin Xu & Yan-Qin Shi, 2011).
Antimicrobial Agents
Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities. These compounds were evaluated for their potential to inhibit the growth of various bacteria and fungi, indicating the role of pyrazole derivatives in developing new antimicrobial agents (Manjunatha Bhat et al., 2016).
Enzyme Inhibition
El-Naggar et al. (2020) explored the synthesis of 1,2,3-triazole derivatives starting from pyrazole-4-carbaldehyde as inhibitors for 5α-reductase and aromatase, key enzymes involved in steroid metabolism. The study found that these compounds exhibited significant inhibitory activity, highlighting the therapeutic potential of pyrazole derivatives in treating conditions related to enzyme dysregulation (Mohamed El-Naggar et al., 2020).
Antioxidant Activities
Lanke and Sekar (2016) synthesized pyrazole-based compounds with significant solid-state emissive properties and explored their photophysical characteristics. The study also assessed the compounds' antioxidant activities, indicating their potential utility in materials science and possibly in therapeutic applications due to their ability to scavenge free radicals (Sandip K. Lanke & N. Sekar, 2016).
Heterocyclic Compounds Synthesis
Hamed et al. (2020) focused on the synthesis of novel chitosan Schiff bases using heterocyclic pyrazole derivatives, aiming to explore their antimicrobial activities. This research underscores the versatility of pyrazole derivatives in creating new materials with potential biotechnological applications (A. Hamed et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Result of Action
Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it’s plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as oxidoreductases and transferases can influence the catalytic activities of these enzymes. Additionally, it may bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
1-methyl-3-(2-methylpyrazol-3-yl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-5-7(6-14)9(11-12)8-3-4-10-13(8)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWLFQAOEJHFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NN2C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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